molecular formula C12H16N2O2 B1362435 Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione CAS No. 50346-47-9

Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione

Cat. No. B1362435
CAS RN: 50346-47-9
M. Wt: 220.27 g/mol
InChI Key: OKAFCCHYJZELHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03997572

Procedure details

A mixture of 9.0 parts of adamantan-2-one, 5.8 parts of potassium cyanide and 19.2 parts of ammonium carbonate in 90 parts by volume of a 50% by volume ethanol-water mixture is heated in a bomb at 62° C. for 24 hours. Water is used to aid in transferring the material from the bomb and the ethanol is evaporated from the resulting mixture. The solid is separated by filtration, washed with water, dried, and then recrystallized from a mixture of water and pyridine or water, ethanol, and pyridine to give spiro[adamantane-2,4'-imidazoline]-2',5'-dione melting at about 290-293° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=O)[CH2:8]2.[C-]#N.[K+].[C:15](=[O:18])([O-])[O-].[NH4+:19].[NH4+:20].[CH2:21]([OH:23])C.O>O>[NH:19]1[C:21](=[O:23])[C:2]2([CH:3]3[CH2:9][CH:7]4[CH2:6][CH:5]([CH2:10][CH:1]2[CH2:8]4)[CH2:4]3)[NH:20][C:15]1=[O:18] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol is evaporated from the resulting mixture
CUSTOM
Type
CUSTOM
Details
The solid is separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of water and pyridine or water, ethanol, and pyridine

Outcomes

Product
Name
Type
product
Smiles
N1C(NC2(C1=O)C1CC3CC(CC2C3)C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.